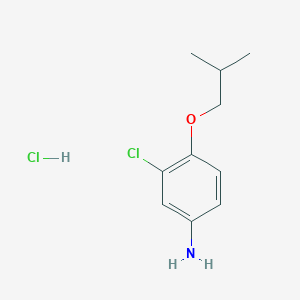

![molecular formula C13H19BO3 B1416895 [4-(Cyclohexylmethoxy)phenyl]boronic acid CAS No. 938443-35-7](/img/structure/B1416895.png)

[4-(Cyclohexylmethoxy)phenyl]boronic acid

Descripción general

Descripción

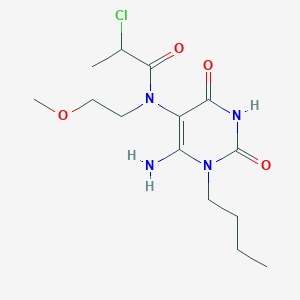

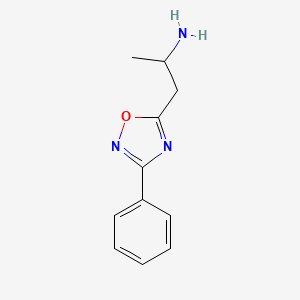

“[4-(Cyclohexylmethoxy)phenyl]boronic acid” is a boronic acid derivative with the molecular formula C13H19BO3 . It has an average mass of 234.099 Da and a monoisotopic mass of 234.142731 Da .

Synthesis Analysis

The synthesis of boronic acids often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a boron atom connected to an oxygen atom and a phenyl ring. The boron atom is also connected to a cyclohexylmethoxy group .Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include an average mass of 234.099 Da and a monoisotopic mass of 234.142731 Da .Aplicaciones Científicas De Investigación

Organic Chemistry and Synthesis : Boronic acids, including derivatives similar to [4-(Cyclohexylmethoxy)phenyl]boronic acid, are significant in the field of organic chemistry. They act as intermediates and building blocks in synthesis, and have applications in sensing, protein manipulation, therapeutics, and biological labeling. The addition of an aminophosphonic acid group to boronic acids opens new opportunities for application, as shown in studies of multifunctional compounds (Zhang et al., 2017). Boronic acid-catalyzed reactions, such as the aza-Michael addition of hydroxamic acid, demonstrate the versatility of boronic acids in organic reactions (Hashimoto et al., 2015).

Materials Science : In materials science, phenyl boronic acids are used to modify the properties of materials like single-walled carbon nanotubes. The structure-function relationship of these modifications can lead to changes in properties like photoluminescence, demonstrating the potential for sensor development and other applications (Mu et al., 2012).

Biomedical Applications : In the biomedical field, boronic acids are explored for their potential in therapeutics. For instance, phenylboronic-acid-modified nanoparticles have been investigated for their antiviral properties, particularly against the Hepatitis C virus (Khanal et al., 2013). Furthermore, boronic acid polymers are being developed for applications in treating diseases like HIV, obesity, diabetes, and cancer due to their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).

Sensor Development : The unique interactions of boronic acids with diols and Lewis bases have led to their use in various sensing applications. These interactions enable the development of sensors for homogeneous assays and heterogeneous detection, including the detection of sugars and other biomolecules in biological samples (Lacina et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of [4-(Cyclohexylmethoxy)phenyl]boronic acid is the palladium (0) catalyst in the Suzuki-Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

this compound interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the formation of new organic compounds through the creation of carbon-carbon bonds .

Pharmacokinetics

The compound’s stability, readiness for preparation, and environmentally benign nature suggest it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds, expanding the diversity and complexity of potential chemical structures .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki-Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that this compound can perform effectively in a variety of chemical environments .

Direcciones Futuras

Boronic acids, including “[4-(Cyclohexylmethoxy)phenyl]boronic acid”, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in the development of therapeutics, separation technologies, and in polymers for the controlled release of insulin .

Propiedades

IUPAC Name |

[4-(cyclohexylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h6-9,11,15-16H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOJKGOXRZMOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentyl)acetamide hydrochloride](/img/structure/B1416812.png)

![1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1416814.png)

![2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide](/img/structure/B1416824.png)

![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)